4-Iodo-1,5-dimethyl-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-1,5-dimethyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1,5-dimethyl-1H-indazole typically involves the iodination of 1,5-dimethyl-1H-indazole. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the indazole ring. The reaction can be carried out using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under acidic conditions. The reaction conditions need to be carefully controlled to achieve the desired regioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1,5-dimethyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form 4-amino-1,5-dimethyl-1H-indazole.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 4-substituted-1,5-dimethyl-1H-indazoles with various functional groups.
Oxidation Reactions: Products include this compound-3-carboxylic acid or this compound-3-aldehyde.
Reduction Reactions: The major product is 4-amino-1,5-dimethyl-1H-indazole.
Scientific Research Applications
4-Iodo-1,5-dimethyl-1H-indazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biology: The compound is studied for its interactions with biological targets such as enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 4-Iodo-1,5-dimethyl-1H-indazole involves its interaction with specific molecular targets in biological systems. The iodine atom and methyl groups contribute to the compound’s binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: The parent compound without iodine and methyl substitutions.
4-Bromo-1,5-dimethyl-1H-indazole: Similar structure with bromine instead of iodine.
4-Iodo-1H-indazole: Similar structure without methyl groups.
Uniqueness
4-Iodo-1,5-dimethyl-1H-indazole is unique due to the presence of both iodine and methyl groups, which confer specific chemical properties and reactivity. The iodine atom enhances the compound’s ability to participate in substitution reactions, while the methyl groups influence its electronic and steric properties. This combination of features makes this compound a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H9IN2 |
---|---|
Molecular Weight |
272.09 g/mol |
IUPAC Name |
4-iodo-1,5-dimethylindazole |
InChI |
InChI=1S/C9H9IN2/c1-6-3-4-8-7(9(6)10)5-11-12(8)2/h3-5H,1-2H3 |
InChI Key |
WJADIBJEVDTERQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)N(N=C2)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.